molecular formula C17H16N4OS4 B11662282 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B11662282
M. Wt: 420.6 g/mol
InChI Key: AVLSKNFHDVLHHI-UHFFFAOYSA-N
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Description

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a unique combination of quinoline, dithiolo, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the dithiolo group via sulfurization reactions.
  • Attachment of the triazole moiety through nucleophilic substitution or cycloaddition reactions.
  • Final coupling of the ethanone group to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the quinoline or triazole rings.

    Substitution: Nucleophilic or electrophilic substitution on the quinoline or triazole rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline or triazole rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As a precursor for the synthesis of materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by targeting specific enzymes or pathways. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar compounds to 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone include:

    Quinoline derivatives: Compounds with a quinoline core structure.

    Dithiolo compounds: Compounds containing a dithiolo group.

    Triazole derivatives: Compounds with a triazole ring.

The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H16N4OS4

Molecular Weight

420.6 g/mol

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C17H16N4OS4/c1-17(2)14-13(15(23)26-25-14)10-6-4-5-7-11(10)21(17)12(22)8-24-16-19-18-9-20(16)3/h4-7,9H,8H2,1-3H3

InChI Key

AVLSKNFHDVLHHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)CSC4=NN=CN4C)C(=S)SS2)C

Origin of Product

United States

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